

A Comprehensive Technical Guide to the Physicochemical Properties of Metatartaric Acid

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Compound of Interest

Compound Name: Metatartaric acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metatartaric acid, designated as food additive E353, is a polymeric derivative of L-(+)-tartaric acid.[1][2] It is synthesized through the controlled heating and dehydration of tartaric acid, resulting in a complex mixture of polyesters.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of **metatartaric acid**, offering valuable data and experimental methodologies for professionals in research, science, and drug development. Its primary application lies in the food industry, particularly in winemaking, where it serves as a stabilizer to inhibit the crystallization of potassium bitartrate and calcium tartrate.[2]

Physicochemical Properties

The fundamental physicochemical characteristics of **metatartaric acid** are summarized in the tables below. It is important to note that **metatartaric acid** is not a single compound but a polydisperse mixture of polymers of tartaric acid.[1][5] Consequently, some properties, such as molecular weight, are presented as a range.

Table 1: General and Physical Properties of Metatartaric Acid

Property	Value	Source(s)
Chemical Name	Metatartaric acid	[1][6]
Synonyms	Ditartaric acid, E353	[2][7]
CAS Number	39469-81-3, 56959-20-7	[1][6]
Molecular Formula	(C ₄ H ₄ O ₅) _n	[2][6]
Appearance	White to yellowish crystalline powder or masses. It is very deliquescent and has a faint odor of caramel or toast.	[4][7]
Melting Point	Not applicable; decomposes upon heating.	[8]
Solubility	Freely soluble in water and ethanol. Insoluble in chloroform.	[2][6][9]
pH	1.4 - 2.2 (1% aqueous solution)	[6]

Table 2: Chemical and Analytical Properties of Metatartaric Acid

Property	Value	Source(s)
Molecular Weight (Daltons)	Weight Average (Mw): 1.2 - 8.9 kDa Number Average (Mn): 0.25 - 3.52 kDa Z-Average (Mz): 3.4 - 40.9 kDa	[5]
pKa	Strongest Acidic: 2.54 (Predicted)	Not explicitly found in search results
Degree of Esterification	≥ 32%	[1][6]
Optical Rotation	-34° to -41° (5 g/100 ml aqueous solution)	[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quality control of **metatartaric acid**. The following protocols are based on internationally recognized standards.

Synthesis of Metatartaric Acid

Metatartaric acid is produced by the thermal dehydration of L-(+)-tartaric acid.[\[3\]](#)

- Principle: Intermolecular esterification of L-(+)-tartaric acid is induced by heating, leading to the formation of a mixture of polyesters with varying chain lengths.[\[3\]](#)
- Apparatus: Heating mantle, round-bottom flask, vacuum pump (optional), condenser (optional).
- Procedure:
 - Place L-(+)-tartaric acid in a round-bottom flask.
 - Heat the tartaric acid to a temperature between 150 °C and 170 °C.[\[1\]](#)[\[3\]](#) This can be done at atmospheric or reduced pressure.[\[1\]](#)
 - Maintain this temperature for a period of up to one hour. The duration and temperature can be varied to control the degree of esterification.
 - The resulting product is a colorless liquid which is then cooled to solidify.
 - The solid mass is subsequently ground into a powder.

Determination of Degree of Esterification (Titration Method)

This method determines the extent of esterification in the **metatartaric acid** product.

- Principle: The sample is treated with a known excess of sodium hydroxide to saponify the ester linkages. The remaining unreacted sodium hydroxide is then back-titrated with a standard acid. The amount of sodium hydroxide consumed in the saponification is used to calculate the degree of esterification.[\[1\]](#)[\[6\]](#)

- Reagents:
 - 1 M Sodium Hydroxide (NaOH) solution, standardized.
 - 0.5 M Sulfuric Acid (H₂SO₄) solution, standardized.
 - Bromothymol blue indicator solution.[\[1\]](#)[\[6\]](#)
- Apparatus:
 - 250 ml Erlenmeyer flask.
 - Burette, 50 ml.
 - Pipette, 20 ml.
- Procedure:
 - Accurately weigh approximately 2 g of the **metatartaric acid** sample and dissolve it in 100 ml of distilled water in a 250 ml Erlenmeyer flask.
 - Add a few drops of bromothymol blue indicator.
 - Titrate with 1 M NaOH until the indicator turns bluish-green (pH ~7). Record the volume of NaOH used (V₁).
 - To this neutralized solution, add a further 20.0 ml of 1 M NaOH.
 - Stopper the flask and allow it to stand at room temperature for 2 hours to ensure complete saponification.
 - Titrate the excess NaOH with 0.5 M H₂SO₄ until the bromothymol blue indicator turns from blue back to green. Record the volume of H₂SO₄ used (V₂).
- Calculation:
 - The degree of esterification is calculated based on the volumes of titrants used, which correspond to the free acid and the esterified acid content.

Molecular Weight Distribution by Size-Exclusion Chromatography (SEC)

This method is used to determine the molecular weight distribution of the **metatartaric acid** polymers.

- Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules elute first, followed by smaller molecules. The eluting molecules are detected by a series of detectors, including refractive index (RI), UV, and multi-angle light scattering (MALS), to determine the molecular weight distribution.[\[1\]](#)[\[5\]](#)
- Apparatus:
 - Size-Exclusion Chromatograph equipped with RI, UV, and MALS detectors.
 - SEC column (e.g., Superose 12).[\[1\]](#)
- Mobile Phase: An appropriate aqueous buffer.
- Standards: Dextran standards of known molecular weights for calibration.[\[1\]](#)
- Procedure:
 - Prepare a series of dextran standard solutions of known concentrations.
 - Prepare a solution of the **metatartaric acid** sample in the mobile phase.
 - Inject the standard solutions and the sample solution into the SEC system.
 - Record the chromatograms from the RI, UV, and MALS detectors.
 - Use appropriate software to analyze the data and calculate the weight average (M_w), number average (M_n), and Z-average (M_z) molecular weights, as well as the polydispersity index ($PDI = M_w/M_n$).[\[5\]](#)

Identification by Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to confirm the identity of **metatartaric acid** by analyzing its characteristic vibrational bands.

- Principle: The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to the vibrational modes of the molecule's functional groups is measured. The resulting spectrum is a unique fingerprint of the substance.
- Apparatus: Fourier Transform Infrared (FTIR) Spectrophotometer.
- Sample Preparation: A solid-state transmission spectrum can be obtained by preparing a potassium bromide (KBr) pellet containing the sample.[5]
- Procedure:
 - Mix a small amount of the **metatartaric acid** sample with dry KBr powder.
 - Press the mixture into a thin, transparent pellet.
 - Place the pellet in the FTIR spectrophotometer and record the spectrum over a suitable wavelength range (e.g., 4000 to 400 cm^{-1}).[5]
 - Compare the obtained spectrum with a reference spectrum of **metatartaric acid**.

Mandatory Visualizations

Synthesis of Metatartaric Acid

The synthesis of **metatartaric acid** from L-tartaric acid is a straightforward thermal polymerization process.

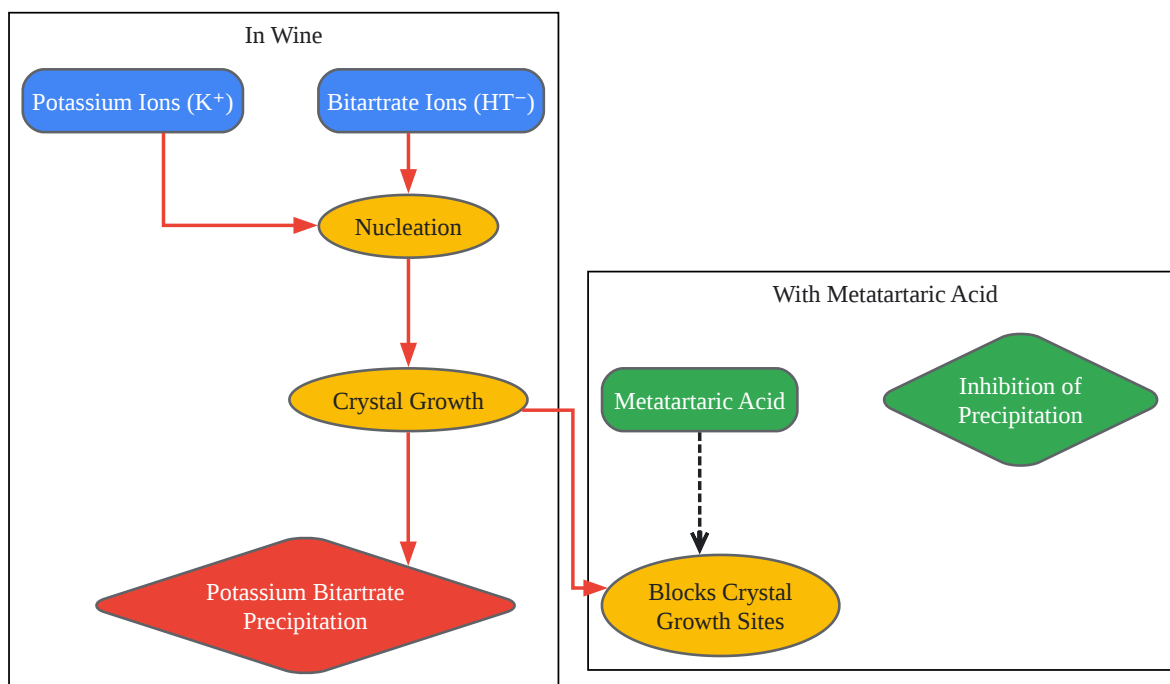


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Caption: Synthesis of **Metatartaric Acid** via Thermal Dehydration.

Mechanism of Tartrate Crystallization Inhibition

Metatartaric acid functions by interfering with the crystal growth of potassium bitartrate.

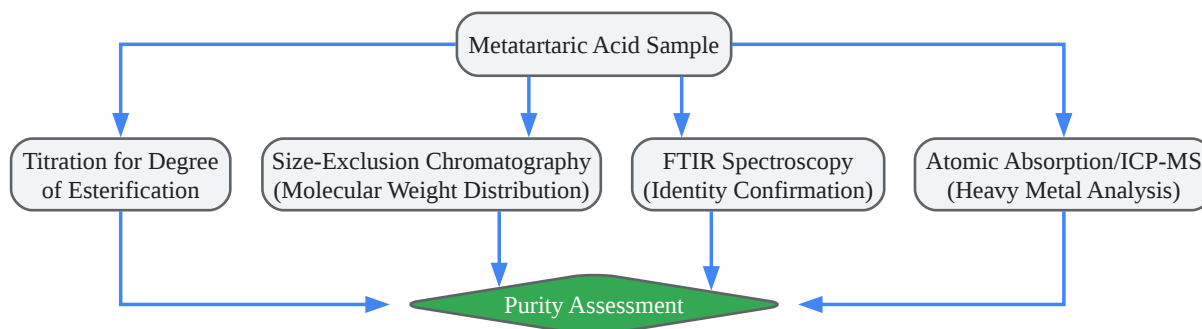


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Caption: Inhibition of Potassium Bitartrate Crystal Growth.

Experimental Workflow for Purity Assessment

A general workflow for assessing the purity of a **metatartaric acid** sample involves several key analytical steps.



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Caption: Analytical Workflow for **Metatartaric Acid** Purity.

Stability and Hydrolysis

Metatartaric acid is not indefinitely stable in aqueous solutions, as it undergoes hydrolysis back to tartaric acid. The rate of this hydrolysis is highly dependent on temperature.[10] At 100 °C, hydrolysis is rapid, while at lower temperatures, it is significantly slower.[4] This temperature-dependent stability is a critical factor in its application in winemaking, as its efficacy as a crystal growth inhibitor diminishes over time.[10][11] For instance, its protective effect can last for several years at 0°C, but only for a few hours at 35-40°C.[10] Due to its hygroscopic nature, **metatartaric acid** should be stored in a dry environment.

Conclusion

Metatartaric acid is a complex polymeric material with distinct physicochemical properties that are crucial to its function as a stabilizer in various applications. This guide has provided a detailed overview of these properties, including quantitative data and comprehensive experimental protocols for its synthesis and characterization. The provided visualizations offer a clear understanding of its synthesis, mechanism of action, and analytical workflow. For professionals in research and development, a thorough understanding of these characteristics is essential for the effective and appropriate use of **metatartaric acid**.

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